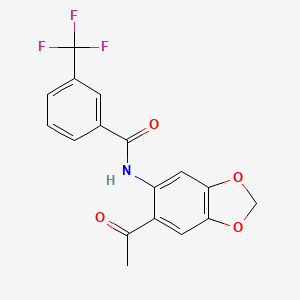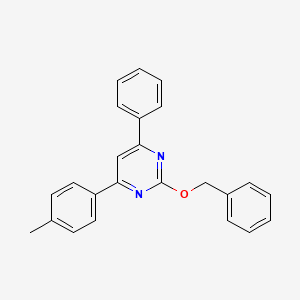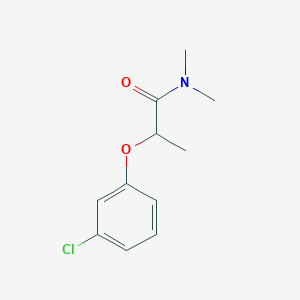
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide, also known as BTD-001, is a novel small molecule that has been extensively studied for its potential application in various scientific research fields. BTD-001 is a highly selective and potent inhibitor of a specific protein kinase, which plays a crucial role in many cellular signaling pathways.
作用機序
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide selectively inhibits the activity of a specific protein kinase, which is involved in many cellular signaling pathways. By inhibiting this protein kinase, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide can modulate the activity of downstream signaling molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide depend on the specific cellular signaling pathways that are affected by its inhibition of the protein kinase. In cancer cells, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit cell proliferation and induce cell death. In inflammation, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative diseases, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its high selectivity and potency. N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide specifically targets a single protein kinase, which reduces the potential for off-target effects. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to be effective in various preclinical models, which suggests its potential for translation to clinical trials.
One limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its cost and availability. N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide is a novel small molecule that is not yet commercially available, which limits its accessibility to researchers. Additionally, the synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide requires specialized equipment and expertise, which may not be available in all research settings.
将来の方向性
For the research and development of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide include clinical trials to evaluate its safety and efficacy, as well as the development of more potent and selective inhibitors of the protein kinase targeted by N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide.
合成法
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, which can be performed in a laboratory setting. The starting material is 6-acetyl-1,3-benzodioxole, which is reacted with trifluoromethylbenzoyl chloride in the presence of a base to yield N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be further improved by recrystallization or chromatography.
科学的研究の応用
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential application in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. The protein kinase that N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide inhibits is known to be involved in many cellular signaling pathways that are dysregulated in these diseases. Therefore, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been tested in preclinical studies as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-9(22)12-6-14-15(25-8-24-14)7-13(12)21-16(23)10-3-2-4-11(5-10)17(18,19)20/h2-7H,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCPHQAIRJUGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)

![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
